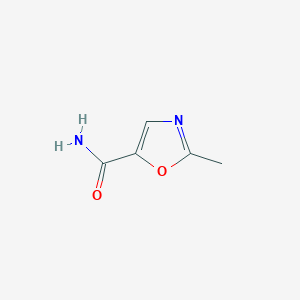

2-Methyloxazole-5-carboxamide

CAS No.: 856788-30-2

Cat. No.: VC15997119

Molecular Formula: C5H6N2O2

Molecular Weight: 126.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 856788-30-2 |

|---|---|

| Molecular Formula | C5H6N2O2 |

| Molecular Weight | 126.11 g/mol |

| IUPAC Name | 2-methyl-1,3-oxazole-5-carboxamide |

| Standard InChI | InChI=1S/C5H6N2O2/c1-3-7-2-4(9-3)5(6)8/h2H,1H3,(H2,6,8) |

| Standard InChI Key | XEFYPTQOROORRU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(O1)C(=O)N |

Introduction

Structural and Chemical Properties of 2-Methyloxazole-5-carboxamide

The oxazole core of 2-Methyloxazole-5-carboxamide confers rigidity and electronic heterogeneity, making it a valuable scaffold in medicinal chemistry. The methyl group at position 2 enhances steric bulk, potentially influencing binding interactions with biological targets, while the carboxamide at position 5 introduces hydrogen-bonding capabilities. Comparative analyses with isoxazole-carboxamide derivatives (e.g., compounds 2a–2g in ) reveal that the position of heteroatoms significantly affects reactivity and bioactivity. For instance, isoxazole derivatives (with adjacent N and O atoms) exhibit distinct pharmacokinetic profiles compared to oxazole analogs .

Table 1: Structural Comparison of 2-Methyloxazole-5-carboxamide with Related Compounds

Synthetic Methodologies

While no direct synthesis protocols for 2-Methyloxazole-5-carboxamide are documented in the reviewed literature, analogous compounds provide insight into plausible routes:

Cyclization Reactions

Isoxazole-carboxamides are often synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkenes or alkynes . Adapting this method, 2-Methyloxazole-5-carboxamide could be synthesized using a methyl-substituted nitrile oxide precursor and a carboxamide-containing dipolarophile.

Functional Group Interconversion

In , 5-methylisoxazole-4-carboxamide derivatives were prepared through amidation of preformed isoxazole carboxylic acids. A similar strategy could apply to oxazole systems, where 2-methyloxazole-5-carboxylic acid undergoes amidation with ammonia or amines.

Key Challenges:

-

Regioselectivity in cyclization steps to ensure proper substituent placement .

-

Stability of the carboxamide group under reaction conditions, necessitating mild reagents .

Biological Activities and Mechanisms

Kinase Inhibition

Quinazoline-linked isoxazole-carboxamides (e.g., 7d in ) inhibit FLT3 kinase (IC₅₀ = 106 nM), a target in acute myeloid leukemia. Molecular docking studies suggest that the carboxamide forms hydrogen bonds with the kinase hinge region, while the heterocycle occupies hydrophobic pockets . These findings imply that 2-Methyloxazole-5-carboxamide could similarly target ATP-binding sites in kinases.

Immunomodulatory Applications

STING agonists incorporating heterocyclic carboxamides (e.g., 19b in ) have shown promise in activating antitumor immunity. The oxazole ring’s electron-deficient nature may enhance interactions with STING protein residues, though this remains speculative without direct evidence .

Comparative Pharmacological Profiles

Table 2: Bioactivity of Selected Carboxamide-Containing Heterocycles

Future Research Directions

-

Synthetic Optimization: Develop regioselective routes to 2-Methyloxazole-5-carboxamide, leveraging microwave-assisted or flow chemistry to improve yields .

-

Target Identification: Screen the compound against kinase panels and apoptosis-related proteins to identify primary targets.

-

ADMET Profiling: Evaluate pharmacokinetic properties, focusing on carboxamide stability in plasma and membrane permeability.

-

Hybrid Molecules: Conjugate the oxazole core with quinazoline or other privileged scaffolds to enhance target affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume